Potency at Toxoplasma gondii DHFR-TS vs. Clinical DHFR Inhibitor Pyrimethamine
Methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate inhibited T. gondii DHFR-TS with an IC50 of 10 nM, as measured by monitoring NADPH oxidation at 340 nm using dihydrofolic acid as substrate [1]. Under comparable enzymatic assay conditions, the frontline clinical DHFR inhibitor pyrimethamine exhibited an IC50 of 230 nM against the same bifunctional enzyme [2]. The target compound is thus approximately 23-fold more potent than pyrimethamine at the molecular target level. This demonstrates a substantial gain in enzymatic inhibitory activity relative to a widely recognized antiparasitic DHFR inhibitor.
| Evidence Dimension | Inhibitory potency (IC50) against Toxoplasma gondii bifunctional DHFR-TS enzyme |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | Pyrimethamine: IC50 = 230 nM |
| Quantified Difference | 23-fold higher potency (target vs. comparator) |
| Conditions | Enzymatic assay monitoring NADPH oxidation at 340 nm in 96-well microtiter plates; dihydrofolic acid (90 µM) as substrate. |
Why This Matters
For procurement where TgDHFR inhibition is the relevant screening endpoint, this compound provides a 23-fold potency advantage over pyrimethamine, reducing the risk of false-negative results and enabling lower screening concentrations.
- [1] BindingDB. BDBM18268: methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate; IC50 10 nM for T. gondii DHFR-TS. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=Bifunctional+dihydrofolate+reductase-thymidylate+synthase&reactant2=BDBM18268 (accessed 2026-05-04). View Source
- [2] BindingDB. BDBM18512: Pyrimethamine; IC50 230 nM for T. gondii DHFR-TS. http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?reactant1=Bifunctional+dihydrofolate+reductase-thymidylate+synthase&reactant2=BDBM18512 (accessed 2026-05-04). View Source
